

isobornyl formate CAS number and IUPAC name

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Compound of Interest

Compound Name: *Isobornyl formate*

Cat. No.: *B072886*

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An In-depth Technical Guide to **Isobornyl Formate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl formate is a bicyclic monoterpenoid and a formate ester known for its characteristic aromatic, pine-like odor.^[1] It is a component of some essential oils and is utilized in the flavor and fragrance industry.^{[1][2][3]} This technical guide provides a comprehensive overview of **isobornyl formate**, including its chemical identity, physicochemical properties, synthesis, analytical methods, and safety information, tailored for a scientific audience.

Chemical Identity

The fundamental identification details for **isobornyl formate** are summarized below.

Identifier	Value
CAS Number	1200-67-5[2][4]
IUPAC Name	[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate[5]
Synonyms	Isobornyl methanoate, exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl formate, Isoborneol formate[4][5]
Molecular Formula	C ₁₁ H ₁₈ O ₂ [4]
Molecular Weight	182.26 g/mol [5]
Chemical Structure	A bridged bicyclic compound with a formate ester group attached to the isobornyl scaffold.

Physicochemical Properties

A summary of the key physical and chemical properties of **isobornyl formate** is presented in the following table. This data is crucial for its handling, formulation, and analysis.

Property	Value	Source
Appearance	Colorless liquid	[5]
Odor	Green, earthy, camphoraceous, piney	[1][5]
Boiling Point	213.6 ± 7.0 °C (Predicted)	ChemicalBook
Density	1.007 - 1.017 g/cm ³ at 20°C	[5]
Refractive Index	1.466 - 1.473 at 20°C	[5]
Solubility	Soluble in oils and ethanol; slightly soluble in water.	[5]
Flash Point	79 °C (174.2 °F)	
Enthalpy of Vaporization	53.5 kJ/mol	[6]
LogP (Octanol/Water)	3.3	[5]

Experimental Protocols

Synthesis of Isobornyl Formate

A general method for the preparation of **isobornyl formate** involves the esterification of camphene with formic acid. This reaction can be performed with or without a catalyst.[1]

Objective: To synthesize **isobornyl formate** from camphene and formic acid.

Materials:

- d- or l-camphene
- Formic acid
- Phthalic anhydride (optional, as a catalyst for optically active esters)[1]
- Organic solvent (e.g., toluene)
- Sodium bicarbonate solution (5% w/v)

- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware for reflux and extraction

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve camphene in an appropriate amount of an organic solvent like toluene.
- Add an excess of formic acid to the solution. If a catalyst is used, it is added at this stage.
- The reaction mixture is heated to reflux and maintained at that temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, the mixture is cooled to room temperature.
- The organic layer is washed sequentially with water, 5% sodium bicarbonate solution to neutralize excess formic acid, and finally with brine.
- The separated organic layer is dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude **isobornyl formate**.
- Further purification can be achieved by vacuum distillation.

Analytical Methods

The purity and identity of **isobornyl formate** are typically determined using chromatographic and spectroscopic techniques.

GC-MS is a primary technique for the analysis of volatile compounds like **isobornyl formate**, allowing for both separation and identification.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.
- Capillary column (e.g., DB-5, Carbowax 20M).^[7]

General GC Conditions:

- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped at a rate of 5°C/min to 220°C, and held for 5 minutes. (Note: This is an exemplary program and should be optimized for the specific instrument and column).
- MS Detector: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-300.

Data Analysis: The retention time of the peak corresponding to **isobornyl formate** is compared with that of a standard. The mass spectrum is characterized by its molecular ion peak and fragmentation pattern, which can be compared to spectral libraries for confirmation.^{[4][8]} The NIST WebBook provides reference mass spectra for **isobornyl formate**.^[4]

NMR spectroscopy is essential for the structural elucidation of **isobornyl formate**. While specific literature on **isobornyl formate**'s NMR is not abundant, the analysis would be analogous to that of similar isobornyl esters.^[9]

- ¹H NMR: The spectrum would show characteristic signals for the formate proton (a singlet around 8.0 ppm), the proton on the carbon bearing the ester group (a multiplet), and the methyl groups of the isobornyl structure.
- ¹³C NMR: The spectrum would display a signal for the carbonyl carbon of the formate group (around 160 ppm) and distinct signals for the carbons of the bicyclic scaffold.

Biological and Pharmacological Information

Isobornyl formate is recognized as a plant metabolite.^[5] While extensive pharmacological data for **isobornyl formate** itself is limited, related compounds such as isobornyl acetate have been investigated for several biological activities. Isobornyl acetate has demonstrated antimicrobial properties against various bacteria and fungi and has been used as an insect

repellent.[10][11][12] Given the structural similarity, **isobornyl formate** may exhibit similar biological activities, representing an area for further research.

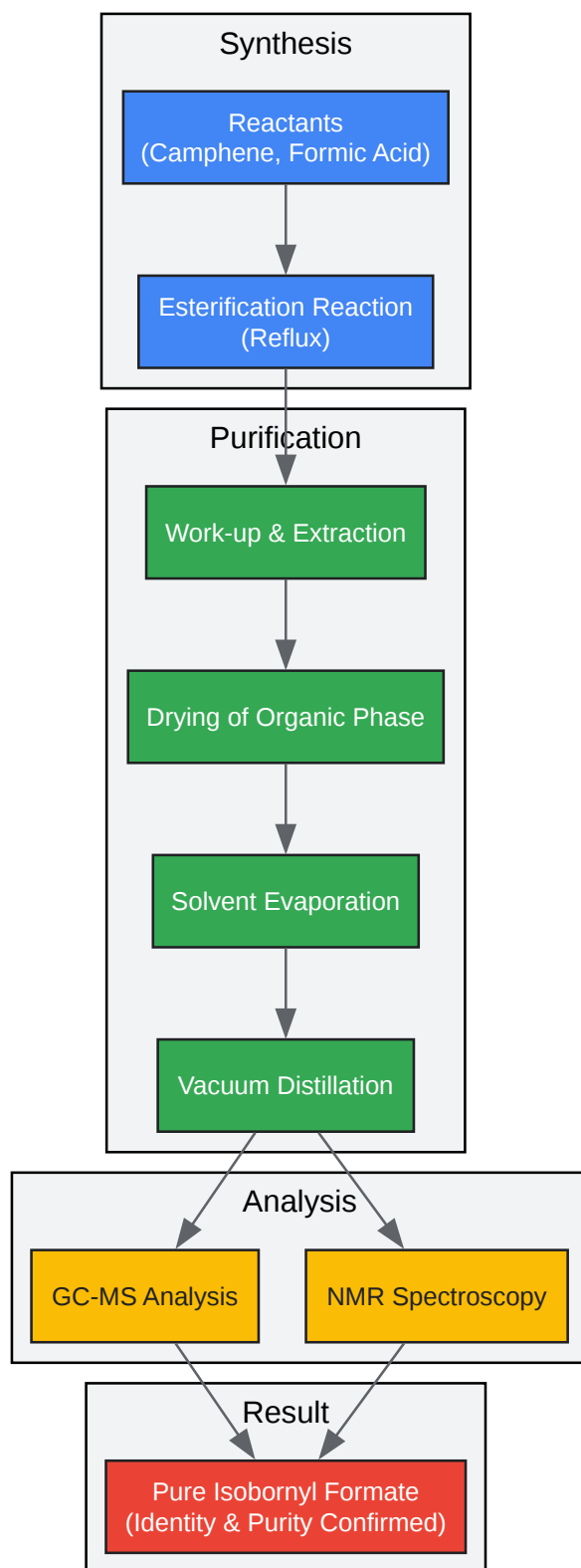
Safety and Handling

A summary of the available safety data for **isobornyl formate** is provided below.

Safety Aspect	Information	Source
GHS Classification	Combustible liquid (H227)	
Oral Toxicity (Rat LD50)	> 5000 mg/kg	[2]
Dermal Toxicity (Rabbit LD50)	> 5000 mg/kg	[2]
Human Sensitization	No irritation or sensitization observed in a 2% solution.	[2]
Handling Precautions	Store in a well-ventilated place. Keep cool. Keep away from heat, sparks, open flames, and hot surfaces.	

Visualized Workflow

The following diagram illustrates the general workflow from synthesis to analysis of **isobornyl formate**.



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Caption: Workflow for the Synthesis and Analysis of **Isobornyl Formate**.

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References

- 1. ISOBORNYL FORMATE CAS#: 1200-67-5 [amp.chemicalbook.com]
- 2. isobornyl formate, 1200-67-5 [thegoodscentcompany.com]
- 3. cosmileurope.eu [cosmileurope.eu]
- 4. Isobornyl formate [webbook.nist.gov]
- 5. Isobornyl formate | C₁₁H₁₈O₂ | CID 23623868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isobornyl formate [webbook.nist.gov]
- 7. Isobornyl formate [webbook.nist.gov]
- 8. Isobornyl formate [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. Isobornyl Acetate (CAS 125-12-2) – Premium Synthetic Woody-Terpenic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 11. Isolation and identification of mosquito repellents in *Artemisia vulgaris* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isobornyl acetate: properties, applications and toxicity_Chemicalbook [chemicalbook.com]
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